![molecular formula C13H18F2N2O B13183893 (2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)
(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide is an organic compound with significant potential in various scientific research fields. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a methylbutanamide structure, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzaldehyde and 3-methylbutanamide.
Condensation Reaction: The 2,4-difluorobenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Amidation: The final step involves the amidation of the amine with 3-methylbutanamide under suitable conditions to yield this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: Implementing purification techniques such as crystallization, distillation, and chromatography to obtain the desired product
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and suitable solvents.
Substitution: Alkyl halides, bases, and solvents like dichloromethane
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives
Aplicaciones Científicas De Investigación
(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.
Signal Transduction: Modulating signal transduction pathways to exert its effects
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-(2,4-Difluorophenyl)propan-2-yl](ethyl)amine: Shares a similar difluorophenyl group but differs in the rest of the structure.
2,5-Diphenyl-1,3-oxazoline: Contains a difluorophenyl group but has a different core structure
Uniqueness
(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H18F2N2O |
|---|---|
Peso molecular |
256.29 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H18F2N2O/c1-7(2)12(16)13(18)17-8(3)10-5-4-9(14)6-11(10)15/h4-8,12H,16H2,1-3H3,(H,17,18)/t8?,12-/m0/s1 |
Clave InChI |
YKVLMKCGJQVBDT-MYIOLCAUSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NC(C)C1=C(C=C(C=C1)F)F)N |
SMILES canónico |
CC(C)C(C(=O)NC(C)C1=C(C=C(C=C1)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



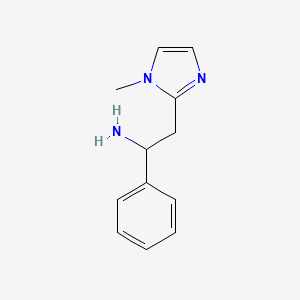
![6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine](/img/structure/B13183819.png)
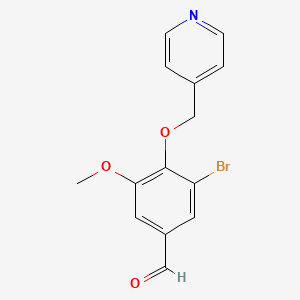
![(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13183822.png)
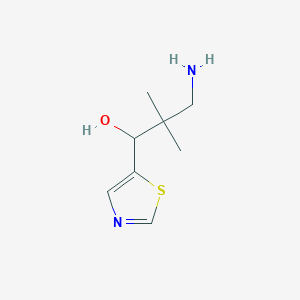

methanol](/img/structure/B13183839.png)
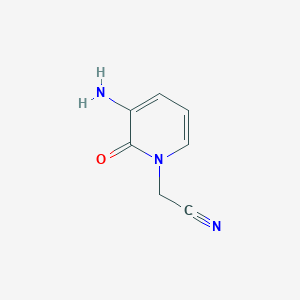
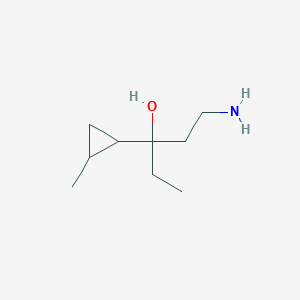

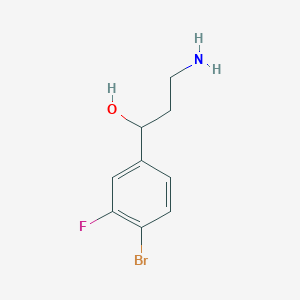
![2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13183879.png)

